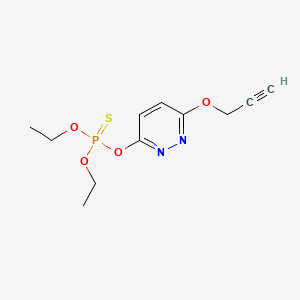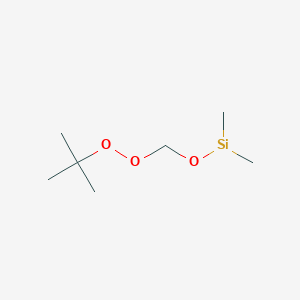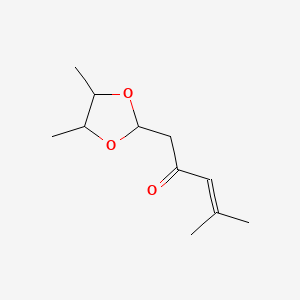
Urea, N-(2-chloroethyl)-N-nitroso-N'-(2,3,4-tri-O-acetyl-beta-D-ribopyranosyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(2-chloroethyl)-N-nitroso-N’-(2,3,4-tri-O-acetyl-beta-D-ribopyranosyl)- is a complex organic compound that features a urea backbone with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-chloroethyl)-N-nitroso-N’-(2,3,4-tri-O-acetyl-beta-D-ribopyranosyl)- typically involves multiple steps:
Formation of the Urea Backbone: The initial step involves the formation of the urea backbone through the reaction of an amine with an isocyanate.
Introduction of the 2-Chloroethyl Group: This step involves the alkylation of the urea with 2-chloroethylamine under basic conditions.
Nitrosation: The nitroso group is introduced by treating the intermediate with a nitrosating agent such as sodium nitrite in an acidic medium.
Glycosylation: The final step involves the attachment of the 2,3,4-tri-O-acetyl-beta-D-ribopyranosyl group through a glycosylation reaction using a suitable glycosyl donor and catalyst.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitroso group.
Reduction: Reduction reactions may target the nitroso group, converting it to an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Products may include nitro derivatives.
Reduction: Amine derivatives are common products.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules.
Biology
It may be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Medicine
Industry
The compound can be used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Urea, N-(2-chloroethyl)-N-nitroso-N’-(2,3,4-tri-O-acetyl-beta-D-ribopyranosyl)- involves its interaction with specific molecular targets such as enzymes or receptors. The nitroso group may participate in redox reactions, while the chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
Urea, N-(2-chloroethyl)-N-nitroso-N’-(beta-D-ribopyranosyl)-: Lacks the acetyl groups.
Urea, N-(2-chloroethyl)-N-nitroso-N’-(2,3,4-tri-O-acetyl-alpha-D-ribopyranosyl)-: Differs in the stereochemistry of the ribopyranosyl group.
Uniqueness
The presence of the 2,3,4-tri-O-acetyl-beta-D-ribopyranosyl group may confer unique properties such as increased stability or specific biological activity compared to similar compounds.
Properties
CAS No. |
54138-85-1 |
|---|---|
Molecular Formula |
C14H20ClN3O9 |
Molecular Weight |
409.77 g/mol |
IUPAC Name |
[(3R,4R,5R,6R)-4,5-diacetyloxy-6-[[2-chloroethyl(nitroso)carbamoyl]amino]oxan-3-yl] acetate |
InChI |
InChI=1S/C14H20ClN3O9/c1-7(19)25-10-6-24-13(16-14(22)18(17-23)5-4-15)12(27-9(3)21)11(10)26-8(2)20/h10-13H,4-6H2,1-3H3,(H,16,22)/t10-,11-,12-,13-/m1/s1 |
InChI Key |
QMJJEUBKQJZIGH-FDYHWXHSSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@@H]1OC(=O)C)OC(=O)C)NC(=O)N(CCCl)N=O |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)
![N-Methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14635879.png)

![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)

![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
![6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene](/img/structure/B14635914.png)
![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)





![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)
